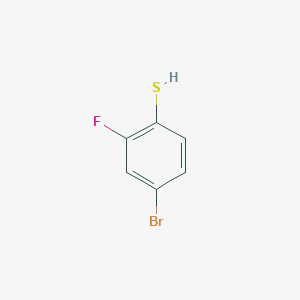

4-Bromo-2-fluorothiophenol

Beschreibung

Significance of Fluorine and Bromine Substitution in Aromatic Systems

The strategic placement of fluorine and bromine atoms on an aromatic ring profoundly influences the molecule's steric and electronic properties. Fluorine, being the most electronegative element, can alter a molecule's acidity, basicity, and binding affinities through strong inductive effects. Its small size allows it to act as a bioisostere for a hydrogen atom, often enhancing metabolic stability and membrane permeability in drug candidates.

Bromine, while also an electron-withdrawing group, is significantly larger and more polarizable. The carbon-bromine bond serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds, providing a gateway to more complex molecular structures. The presence of both fluorine and bromine offers a dual-functionalization strategy, where the unique properties of each halogen can be exploited in synthetic design.

Overview of Thiol Group Reactivity in Complex Molecular Architectures

The thiol (-SH) group is a highly versatile functional group in organic chemistry. It is nucleophilic and can be readily S-alkylated, S-acylated, and S-arylated. Furthermore, it can be oxidized to form disulfides, sulfenic acids, sulfinic acids, or sulfonic acids, providing a range of possible transformations.

A key feature of the thiol group is its strong affinity for metal surfaces, particularly gold. This property is fundamental to the formation of self-assembled monolayers (SAMs), where thiophenols anchor to a gold substrate, creating highly ordered and functionalized surfaces. This has significant implications in nanoscience, electronics, and sensor technology. In the context of 4-bromo-2-fluorothiophenol, the thiol group provides the anchoring capability, while the halogens can be used to tune the surface properties or as points for further chemical modification.

Historical Context of Fluorinated and Brominated Aromatic Thiol Synthesis

The synthesis of aromatic thiols has a rich history, with early methods often relying on the reduction of sulfonyl chlorides or the diazotization of anilines followed by reaction with a sulfur-containing reagent, a process known as the Leuckart thiophenol reaction. The introduction of halogens onto the aromatic ring typically involved electrophilic aromatic substitution of the parent phenol (B47542) or aniline (B41778), followed by conversion to the thiophenol.

For instance, the synthesis of a halogenated phenol like 4-bromo-2-fluorophenol (B1271925) can be achieved by the direct bromination of 2-fluorophenol (B130384). chemicalbook.com This intermediate can then be converted to the corresponding thiophenol. Over the years, synthetic methods have evolved to become more efficient and regioselective, utilizing modern catalytic systems to achieve the desired substitution patterns with high precision.

Current Research Landscape of Halogenated Thiophenols

Currently, halogenated thiophenols are integral to several cutting-edge research areas. In medicinal chemistry, they are used as intermediates for synthesizing biologically active molecules, including antifungal and antibacterial agents. chemshuttle.com The specific halogenation pattern can enhance the binding affinity of a drug to its target and improve its pharmacokinetic profile.

In materials science, these compounds are employed as building blocks for conductive polymers, organic light-emitting diodes (OLEDs), and sensors. chemshuttle.com The ability of the thiol group to form SAMs, combined with the electronic influence of the halogens, allows for the precise engineering of surface properties. The bromine atom, in particular, serves as a convenient attachment point for further functionalization in cross-coupling reactions. chemshuttle.com

Rationale for Comprehensive Study of this compound

The compound this compound is a prime example of a multifunctional building block. The presence of three distinct functional groups—a thiol, a fluorine atom, and a bromine atom—on a benzene (B151609) ring provides a remarkable degree of synthetic versatility. The thiol group allows for attachment to surfaces or participation in nucleophilic reactions. The fluorine atom at the ortho position can influence the acidity of the thiol group and introduce unique non-covalent interactions. The bromine atom at the para position is an excellent site for metal-catalyzed cross-coupling reactions, enabling the construction of more elaborate molecular architectures.

This specific arrangement makes this compound a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals. chemshuttle.comaromsyn.com Its utility in creating self-assembled monolayers and other surface-modifying agents further underscores its importance in materials science. chemshuttle.com A detailed understanding of its properties and reactivity is therefore crucial for leveraging its full potential in advanced chemical synthesis.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 174414-93-8 | chemshuttle.comchemicalbook.comscbt.com |

| Molecular Formula | C₆H₄BrFS | scbt.comcymitquimica.com |

| Molecular Weight | 207.06 g/mol | scbt.comcymitquimica.com |

| Physical Form | Colorless to pale yellow liquid | chemshuttle.comcymitquimica.com |

| Boiling Point | ~175-177 °C at 760 mmHg | chemshuttle.com |

| pKa (Predicted) | 5.46 ± 0.48 | chemicalbook.com |

| Storage Temperature | 2-8 °C | chemicalbook.comsigmaaldrich.com |

Spectroscopic and Identification Data

This table provides key identifiers and spectroscopic information for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 4-bromo-2-fluorobenzenethiol | sigmaaldrich.com |

| SMILES | BrC1=CC(=C(C=C1)S)F | chemshuttle.com |

| InChI | 1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | cymitquimica.comsigmaaldrich.com |

| InChIKey | KENIDQSHNHNYOY-UHFFFAOYSA-N | cymitquimica.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENIDQSHNHNYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626342 | |

| Record name | 4-Bromo-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174414-93-8 | |

| Record name | 4-Bromo-2-fluorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 174414-93-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Fluorothiophenol

Established Synthetic Routes to Substituted Thiophenols

The preparation of substituted thiophenols is a cornerstone of organosulfur chemistry, with several reliable methods being widely employed. These general strategies can be adapted to produce a wide array of thiophenol derivatives.

A common and versatile method for synthesizing substituted thiophenols involves a multi-step sequence starting from nitroaromatic compounds. This strategy typically includes the reduction of a nitro group to an amine, followed by diazotization and subsequent conversion to a thiol.

The synthesis of thiophenol precursors from halogenated nitrobenzenes, such as 1-chloro-4-nitrobenzene, has been effectively demonstrated. nih.gov The process begins with the reduction of the nitro group. A variety of reducing agents can be employed for this transformation, with palladium on carbon (Pd/C) catalyzed hydrogenation being a frequent choice. nih.gov Other systems, such as sodium borohydride (B1222165) with a nickel (II) chloride catalyst, are also effective. nih.gov

Once the corresponding aniline (B41778) (e.g., 4-bromo-2-fluoroaniline) is formed, it undergoes a diazotization reaction, typically using sodium nitrite (B80452) in an acidic medium, to form a diazonium salt. This highly reactive intermediate is then treated with a sulfur-containing nucleophile. A classic approach is the use of potassium ethyl xanthate, which reacts with the diazonium salt to form a xanthate ester. The final step is the hydrolysis of this ester, usually under basic conditions, to yield the target thiophenol. tandfonline.comtandfonline.com A critical aspect of this method is the careful handling of the final thiophenol product, as they are often prone to oxidation, especially under neutral or basic conditions, leading to the formation of disulfides. nih.gov

Directly forming a carbon-sulfur (C-S) bond by substituting a halogen on an aromatic ring with a thiol group is another important strategy. This approach is particularly useful when the corresponding halogenated aromatic hydrocarbon is readily available.

Copper-catalyzed coupling reactions are prominent in this area. For instance, aryl iodides can be coupled with elemental sulfur in the presence of a copper(I) iodide (CuI) catalyst and a base like potassium carbonate (K2CO3). organic-chemistry.org The resulting intermediate is then reduced with sodium borohydride (NaBH4) to give the aryl thiol. organic-chemistry.org This method demonstrates good functional group tolerance, accommodating bromo and fluoro groups on the aromatic ring. organic-chemistry.org Another variation uses sodium sulfide (B99878) nonahydrate (Na2S·9H2O) as the sulfur source, catalyzed by copper in the presence of 1,2-ethanedithiol. organic-chemistry.org

Palladium-catalyzed reactions also provide a pathway for direct thiolation. A notable method involves the cross-coupling of aryl halides with sodium thiosulfate (B1220275) (Na2S2O3) as an odorless and stable sulfur source, which can be used to generate diverse aromatic thioethers. acs.org While some methods involving direct substitution with metal sulfides like sodium sulfide (Na2S) or sodium hydrogen sulfide (NaHS) exist, they can be complicated by potential side reactions due to the reducing power of the sulfur salt. google.com

| Catalyst System | Sulfur Source | Key Reagents | Substrate Scope | Reference |

|---|---|---|---|---|

| CuI | Sulfur Powder | K₂CO₃, NaBH₄ (for reduction) | Tolerates methoxy, hydroxyl, keto, bromo, fluoro groups. | organic-chemistry.org |

| Copper | Na₂S·9H₂O | 1,2-ethanedithiol | Effective for aryl iodides. | organic-chemistry.org |

| Palladium | Na₂S₂O₃·5H₂O | - | Applicable to various heterocyclic and aromatic halides. | acs.org |

A distinct method for preparing thiophenols involves the reaction of aromatic sulfonamides with formates at high temperatures. A patented process describes the reaction of a substituted benzenesulfonamide (B165840) with ammonium (B1175870) formate (B1220265) or potassium formate at temperatures between 160-230°C. google.com The water generated during the reaction is removed to drive the process to completion. google.com After the initial reaction, the mixture is cooled and acidified to a pH of approximately 1.8-2.2, followed by rectification to isolate the thiophenol product. google.com This method has been applied to synthesize various substituted thiophenols, including those with halogen and alkyl groups.

| Starting Sulfonamide | Formate Reagent | Reaction Temperature | Reaction Time | Product | Yield |

|---|---|---|---|---|---|

| 4-Fluorobenzenesulfonamide | Potassium Formate | 210°C | 6 hours | 4-Fluorothiophenol (B130044) | 82.4% |

| 4-Bromobenzenesulfonamide | Potassium Formate | 200°C | 5 hours | 4-Bromothiophenol | 78.9% |

| 3-Methyl-4-fluorobenzenesulfonamide | Potassium Formate | 200°C | 5 hours | 3-Methyl-4-fluorothiophenol | 64.4% |

The introduction of a halogen atom onto a pre-existing thiophenol derivative is a straightforward synthetic strategy, particularly for preparing polyhalogenated compounds. This approach relies on electrophilic aromatic substitution, where the thiol group and other substituents on the ring direct the position of the incoming halogen.

The synthesis of the analogous compound, 4-bromo-2-fluorophenol (B1271925), provides a strong model for this reaction. In that synthesis, 2-fluorophenol (B130384) is treated directly with bromine in a solvent like methylene (B1212753) chloride at low temperatures. chemicalbook.com The reaction proceeds efficiently to give the desired 4-bromo-2-fluorophenol in high yield (90%). chemicalbook.com By analogy, the direct bromination of 2-fluorothiophenol (B1332064) would be expected to yield 4-bromo-2-fluorothiophenol, as the thiol group is also an ortho-, para-director. The reactivity of the thiophene (B33073) ring, which is higher than benzene (B151609) towards electrophilic substitution, supports the feasibility of such transformations. nih.gov General methods for the halogenation of aromatic hydrocarbons, such as photocatalytic oxidation of halide anions, also exist and could be applied. mpg.de

Specific Synthetic Pathways to this compound

To synthesize this compound specifically, the general methodologies described above can be applied, starting from logical precursors.

The most direct routes to this compound involve the functionalization of precursors that already contain some of the required structural elements. Two primary strategies emerge: the thiolation of a bromofluoroarene or the bromination of a fluorothiophenol.

Strategy 1: From a Halogenated Aniline Precursor A well-defined pathway starts with a substituted aniline. A relevant patent describes the synthesis of 4-bromo-2-fluorobiphenyl (B126189) from o-fluoroaniline, which first involves the bromination of the aniline to produce 4-bromo-2-fluoroaniline (B1266173). google.com This intermediate is a key precursor for synthesizing this compound. The synthesis would proceed as follows:

Bromination: o-Fluoroaniline is brominated to selectively install a bromine atom at the para position, yielding 4-bromo-2-fluoroaniline.

Diazotization: The resulting 4-bromo-2-fluoroaniline is converted into its diazonium salt using sodium nitrite and a strong acid.

Thiolation: The diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to afford the final product, this compound. tandfonline.comtandfonline.com

| Step | Precursor | Key Reagents | Intermediate/Product | General Method Reference |

|---|---|---|---|---|

| 1 | o-Fluoroaniline | Bromine (Br₂) | 4-Bromo-2-fluoroaniline | google.com |

| 2 | 4-Bromo-2-fluoroaniline | NaNO₂, H⁺ | 4-Bromo-2-fluorobenzenediazonium salt | tandfonline.comtandfonline.com |

| 3 | 4-Bromo-2-fluorobenzenediazonium salt | 1. Potassium ethyl xanthate 2. H₃O⁺/OH⁻ (hydrolysis) | This compound | tandfonline.comtandfonline.com |

Strategy 2: Direct Halogenation As discussed in section 2.1.4, a highly plausible route is the direct bromination of 2-fluorothiophenol. This method is synthetically efficient as it introduces the final substituent in a single step. Based on the analogous reaction with 2-fluorophenol chemicalbook.com, treating 2-fluorothiophenol with one equivalent of bromine in a suitable solvent should lead to the selective formation of this compound. The strong activating and para-directing influence of the thiol group, combined with the ortho-directing fluorine, would favor substitution at the C4 position.

Sequential Halogenation and Thiolation Strategies

The synthesis of this compound is not typically a single-step process. It generally involves a carefully planned sequence of reactions to install the fluorine, bromine, and thiol groups onto the benzene ring in the correct positions. A common and logical approach involves sequential halogenation and thiolation.

One plausible strategy begins with a readily available fluorinated precursor, such as 2-fluorophenol or 2-fluoroaniline. This starting material first undergoes electrophilic bromination to introduce the bromine atom at the para-position relative to the activating hydroxyl or amino group, yielding 4-bromo-2-fluorophenol or 4-bromo-2-fluoroaniline, respectively. For instance, the bromination of 2-fluorophenol can be achieved by treating it with bromine in a solvent like methylene chloride. chemicalbook.com

Once the halogenation is complete, the subsequent thiolation step transforms the intermediate into the target thiophenol. There are several methods to achieve this:

From Phenols: A general method for converting phenols to thiophenols can be employed. orgsyn.org This often involves conversion of the phenol (B47542) to a thiocarbamate, followed by rearrangement and hydrolysis.

From Anilines: The 4-bromo-2-fluoroaniline intermediate can be converted to a diazonium salt. Treatment of the aryldiazonium salt with reagents like potassium ethyl xanthate, followed by hydrolysis, can yield the desired thiophenol. orgsyn.org

From Sulfonyl Chlorides: A documented route for synthesizing 4-Bromo-2-fluorobenzenethiol involves the reduction of 4-bromo-2-fluorobenzene-1-sulfonyl chloride. nih.gov In a typical procedure, the sulfonyl chloride is treated with a reducing agent like triphenylphosphine (B44618) (PPh₃) in a suitable solvent such as toluene. Subsequent hydrolysis of the reaction mixture yields the final thiophenol product. nih.gov

Another strategy involves the deprotonative lithiation of a difluoro-bromobenzene compound, followed by the introduction of sulfur, though this has been described for a related difluoro compound. nih.gov The regioselectivity of these reactions is critical, as the electronic effects of the fluorine and bromine substituents direct the positions of subsequent chemical modifications. nih.gov

Optimization of Reaction Conditions for Purity and Yield

Achieving high purity and yield is paramount in the synthesis of this compound. Optimization involves the systematic adjustment of various reaction parameters.

Key Optimization Parameters:

Temperature Control: Temperature is a critical factor. During bromination, initial cooling (e.g., to 0-5 °C) is often necessary to control the exothermic reaction and prevent the formation of side products, followed by a period at room temperature to ensure the reaction goes to completion. chemicalbook.comgoogle.com In reduction steps, such as the conversion of a sulfonyl chloride, specific temperature profiles may be required to maximize efficiency. nih.gov

Catalysts and Reagents: The choice of reagents can significantly impact the outcome. For instance, in reactions involving thiols, the choice of base can invert the order of reactivity. conicet.gov.ar In some syntheses, catalysts like cuprous chloride are used in diazotization reactions. google.com

Solvent Selection: The solvent must be appropriate for the specific reaction step, ensuring solubility of reactants while not interfering with the reaction. Solvents like methylene chloride, toluene, and tetrahydrofuran (B95107) are commonly used. chemicalbook.comnih.govgoogle.com

Reaction Monitoring: In-situ monitoring techniques, such as ¹H and ¹⁹F NMR spectroscopy, can provide real-time data on the consumption of reactants and the formation of intermediates and products. acs.org This allows for precise control over reaction times and helps in identifying the optimal point for work-up, preventing the formation of degradation products.

The following table summarizes parameters that can be optimized for key reaction types in the synthesis of this compound.

| Reaction Step | Parameter | Typical Conditions | Impact on Purity and Yield |

|---|---|---|---|

| Bromination | Temperature | 0 °C to room temperature | Controls reaction rate and minimizes formation of isomeric byproducts. chemicalbook.comgoogle.com |

| Reagent | Bromine (Br₂) | Using elemental bromine is cost-effective compared to sources like NBS. google.com | |

| Solvent | Methylene Chloride, Chlorobenzene | Proper solvent ensures reactant solubility and facilitates reaction control. chemicalbook.comgoogle.com | |

| Thiolation (via Sulfonyl Chloride Reduction) | Reducing Agent | Triphenylphosphine (PPh₃) | Effective for the reduction of sulfonyl chlorides to thiols. nih.gov |

| Solvent | Toluene | Provides a suitable reaction medium for the reduction. nih.gov | |

| Work-up | Aqueous Hydrolysis | Necessary to liberate the final thiophenol product. nih.gov |

Industrial Scale-Up Considerations and Challenges

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale introduces a new set of challenges related to cost, safety, and process management. aromsyn.com

Safety Protocols for High-Temperature and Corrosive Reagents

The synthesis of thiophenols, including this compound, involves numerous hazards that must be rigorously managed in an industrial setting. chemicalbull.com Thiophenols are known for their pungent odors and toxicity, and their synthesis often involves corrosive and high-temperature conditions. relicchemicals.insynquestlabs.com

Essential Safety Measures:

Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and respiratory protection (e.g., type ABEK respirator filter) to prevent contact and inhalation. lobachemie.comapolloscientific.co.uk

Engineering Controls: Reactions should be conducted in well-ventilated areas, preferably within closed systems or fume hoods, to control vapor and fume exposure. orgsyn.orgapolloscientific.co.uk Local exhaust ventilation is critical, especially when handling volatile or gaseous reagents. apolloscientific.co.uk

Handling Corrosive and Hazardous Reagents: Reagents like bromine and strong acids or bases require specialized handling procedures. Thermal decomposition can generate toxic and corrosive gases such as hydrogen bromide, hydrogen fluoride, and sulfur oxides, necessitating robust emergency planning and scrubber systems. synquestlabs.com

Incompatible Materials: this compound is incompatible with strong bases and strong oxidizing agents. synquestlabs.com Storage and handling protocols must ensure these substances are kept separate to prevent hazardous reactions.

Emergency Procedures: Clear protocols for spills and accidental releases are mandatory. This includes having appropriate absorbent materials (e.g., sand, vermiculite), neutralization agents, and containment equipment readily available. lobachemie.comapolloscientific.co.uk In case of fire, thermal decomposition can lead to a risk of explosion if the material is heated under confinement. synquestlabs.com

| Hazard | Source / Reagent | Safety Protocol |

|---|---|---|

| Toxicity and Pungent Odor | Thiophenol Product, Intermediates | Work in well-ventilated hoods; use appropriate respiratory protection. chemicalbull.comapolloscientific.co.uk |

| Corrosivity | Bromine, HCl, H₂SO₄ | Use corrosion-resistant equipment; wear acid-resistant gloves and aprons. chemicalbook.com |

| Thermal Decomposition | Heating of Product/Intermediates | Avoid overheating; ensure pressure relief systems are in place. Thermal decomposition can generate HBr, HF, and sulfur oxides. synquestlabs.com |

| Air Sensitivity | This compound | Store under an inert atmosphere (e.g., nitrogen, argon) to prevent oxidation. synquestlabs.com |

| Fire Hazard | Organic Solvents, Thiophenol | Use non-sparking tools; remove all ignition sources. Thiophenol itself is a combustible liquid. lobachemie.comsigmaaldrich.com |

Purification and Isolation Techniques in the Synthesis of this compound

After the synthesis is complete, the crude this compound must be isolated and purified to meet the required specifications, which are often high (e.g., >98%). aromsyn.com The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Extraction and Washing: The initial work-up of the reaction mixture typically involves extraction into an organic solvent. This is followed by washing with aqueous solutions to remove inorganic salts, acids, or bases. For example, washing with a sodium bisulfite solution can remove unreacted bromine, while washing with sodium bicarbonate can neutralize residual acids. chemicalbook.com

Distillation: Vacuum distillation is a highly effective method for purifying liquid thiophenols. orgsyn.org By reducing the pressure, the boiling point of the compound is lowered, which prevents thermal decomposition. This technique is capable of separating the desired product from less volatile impurities and can yield purities exceeding 99%. google.com

Chromatography: For laboratory-scale purification or for removing impurities with boiling points close to the product, column chromatography is a valuable tool. nih.gov High-performance liquid chromatography (HPLC) can also be used, particularly for analytical purposes to confirm purity or for preparative separation of small quantities. sielc.com

Recrystallization: If the final product or a key intermediate is a solid, recrystallization from a suitable solvent system can be an effective method for achieving high purity.

The final, purified product should be stored under an inert atmosphere, as thiophenols can be sensitive to air and may oxidize over time. synquestlabs.com

Advanced Reaction Chemistry of 4 Bromo 2 Fluorothiophenol

Thiol Group Reactivity in C-S Bond Formation

The thiol (-SH) group is a key functional group in 4-bromo-2-fluorothiophenol, known for its high reactivity that allows for a variety of chemical transformations. chemshuttle.comrsc.org This reactivity is central to its use in synthesizing more complex molecules, including thioethers, thioesters, and sulfonamides. rsc.org

Nucleophilic Properties of the Thiol Group

The thiol group exhibits strong nucleophilic character, making it an effective agent in nucleophilic substitution reactions. conicet.gov.ar This property is harnessed in various synthetic applications, such as the modification of polymers like poly(vinyl chloride) (PVC). In such reactions, the thiolate anion, formed in situ or pre-formed, displaces a leaving group on the polymer chain. conicet.gov.arresearchgate.net The nucleophilicity of the thiol is influenced by the electronic effects of the other substituents on the aromatic ring.

In a comparative study of the modification of PVC with different halogenated thiophenols, the reactivity of the corresponding thiolates was observed. conicet.gov.ar When the thiolate salts were pre-formed, the 4-bromo derivative reacted more rapidly and achieved higher degrees of modification compared to its fluoro and chloro counterparts. conicet.gov.arresearchgate.net However, when the thiolate was formed in situ using potassium carbonate, the trend was inverted, with 4-fluorothiophenol (B130044) showing the highest reactivity. conicet.gov.arresearchgate.net This was attributed to the higher acidity of 4-fluorothiophenol due to the strong electron-withdrawing effect of the fluorine atom, leading to faster and more complete salt formation. researchgate.net

Thiolate Anion Formation and its Chemical Transformations

The thiol group of this compound can be readily deprotonated by a base to form the corresponding thiolate anion. This anion is a potent nucleophile and can participate in a wide range of chemical transformations. nih.govscispace.com

One significant application of the thiolate anion is in the synthesis of functionalized benzosiloxaboroles, which have shown promise as antibacterial agents. nih.gov In a multi-step synthesis, this compound was first protected as its TBDMS thioether. nih.gov Subsequent deprotonation and reaction with chlorodimethylsilane (B94632) occurred regioselectively at the position between the fluorine and bromine atoms, a result of the cumulative ortho-acidifying effect of these two halogens. rsc.orgnih.gov This intermediate then underwent a bromine-lithium exchange and boronation to form the target benzosiloxaborole. rsc.orgnih.gov

The high reactivity of the thiol group also allows for diverse structural modifications, including thiol-Michael additions, oxidation to sulfonyl chlorides, and subsequent conversion to sulfonamides. rsc.orgnih.gov These transformations highlight the utility of the thiol group as a handle for introducing a variety of functional groups, which can be beneficial for tuning the biological activity of the resulting molecules. nih.gov

Aromatic Halogen Reactivity and Functional Group Interconversions

The presence of both bromine and fluorine atoms on the aromatic ring of this compound provides opportunities for a range of functionalization reactions. The differing reactivities of these halogens can be exploited for selective chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. fishersci.fi The reaction typically requires the presence of electron-withdrawing groups on the aromatic ring to activate the halide leaving group. rsc.orgmasterorganicchemistry.com In SNAr reactions, the reactivity of the leaving group generally follows the trend F > Cl > Br > I, which is opposite to the trend observed in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by the strong electron-withdrawing nature of fluorine. masterorganicchemistry.comiscnagpur.ac.in

While specific examples of SNAr reactions directly on this compound are not extensively detailed in the provided context, the general principles of SNAr suggest that the fluorine atom would be the more likely site for substitution by a strong nucleophile, provided the ring is sufficiently activated. The bromine atom, being less electronegative, is a poorer leaving group in this type of reaction. masterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent handle for such transformations. chemshuttle.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide, catalyzed by a palladium complex. libretexts.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgrsc.org The bromine atom of this compound can readily participate in Suzuki-Miyaura coupling reactions to form new C-C bonds. The reactivity order for aryl halides in Suzuki coupling is generally I > Br > Cl. researchgate.net

Heck Reaction: The Heck reaction couples an alkene with an aryl halide in the presence of a palladium catalyst and a base. fu-berlin.de Similar to the Suzuki coupling, the reactivity of the aryl halide is typically I > Br > Cl. fu-berlin.de Therefore, the bromine atom of this compound would be the reactive site in a Heck reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The reaction is widely used in the synthesis of complex molecules due to its mild conditions. wikipedia.org The reactivity of the halide in Sonogashira coupling follows the order I > Br > Cl > OTf. wikipedia.org Thus, the bromine atom of this compound can be selectively coupled with an alkyne. libretexts.org

Table 1: Overview of Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Bond Formed | Reactive Site on this compound |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound | Palladium catalyst, Base | C-C | Bromine |

| Heck | Alkene | Palladium catalyst, Base | C-C | Bromine |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | C-C | Bromine |

Selective Functionalization at Bromine and Fluorine Centers

The differential reactivity of the bromine and fluorine substituents allows for selective functionalization of the this compound scaffold.

As established, the bromine atom is the preferred site for palladium-catalyzed cross-coupling reactions due to the relative bond strengths and reactivity patterns (C-I < C-Br < C-Cl < C-F). fu-berlin.dewikipedia.org This allows for the introduction of various aryl, vinyl, or alkynyl groups at the 4-position while leaving the fluorine atom and the thiol group intact, provided the thiol is appropriately protected if necessary.

Conversely, the fluorine atom is more susceptible to nucleophilic aromatic substitution (SNAr) compared to the bromine atom, especially if the aromatic ring is activated by strong electron-withdrawing groups. masterorganicchemistry.com This orthogonal reactivity enables a stepwise functionalization strategy. For instance, one could first perform a cross-coupling reaction at the bromine position and then subject the product to an SNAr reaction to replace the fluorine atom.

Furthermore, research has shown that in certain reactions, such as deprotonative lithiation using LDA, the position between the fluorine and bromine atoms is selectively metalated. rsc.orgnih.gov This is attributed to the combined electron-withdrawing effects of both halogens, which increases the acidity of the proton at that position. rsc.orgnih.gov This lithiated intermediate can then be trapped with various electrophiles, leading to functionalization at the 3-position. nih.gov

Oxidation and Reduction Chemistry

The sulfur atom in this compound is susceptible to oxidation, leading to a variety of important sulfur-containing functional groups. The specific product obtained often depends on the nature of the oxidizing agent and the reaction conditions employed.

Formation of Disulfides (R-S-S-R)

The oxidation of thiols to disulfides is a fundamental transformation. In this reaction, two thiol molecules are coupled via a disulfide bond (S-S). This process is crucial in various chemical and biological systems. researchgate.net For this compound, this reaction yields bis(4-bromo-2-fluorophenyl) disulfide.

Various reagents and methods have been developed for the oxidative coupling of thiols. researchgate.net Mild oxidizing agents are typically used to prevent over-oxidation to higher oxidation states of sulfur. Common methods include aeration, or the use of oxidants like iodine (I₂), hydrogen peroxide (H₂O₂), or metal catalysts. For instance, photocatalytic aerobic oxidation using catalysts like Cu₂O has been shown to be effective for a range of substituted thiols. acs.org Another established method involves using a system of silver nitrate (B79036) (AgNO₃) and boron trifluoride etherate (BF₃·OEt₂) in acetonitrile. nih.gov

The general reaction is as follows: 2 R-SH + [O] → R-S-S-R + H₂O where R = 4-bromo-2-fluorophenyl

Research has demonstrated the synthesis of various halogenated diaryl disulfides. nih.gov While not specifying the exact 4-bromo-2-fluoro derivative, the procedures are applicable. For example, the synthesis of bis(4-bromophenyl) disulfide was achieved with a 62.7% yield. nih.gov

Table 1: Conditions for Disulfide Synthesis from Halogenated Thiols nih.gov

| Thiol Reactant | Oxidizing System | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chlorothiophenol | AgNO₃ / BF₃·OEt₂ | Acetonitrile | bis(4-chlorophenyl) disulfide | 70.2 |

| 4-Bromothiophenol | AgNO₃ / BF₃·OEt₂ | Acetonitrile | bis(4-bromophenyl) disulfide | 76.6 |

| 2-Bromothiophenol | AgNO₃ / BF₃·OEt₂ | Acetonitrile | bis(2-bromophenyl) disulfide | 47.6 |

This table presents data for analogous compounds to illustrate common synthetic methods.

Synthesis of Sulfonic Acids (R-SO₃H)

Stronger oxidation of the thiol group in this compound leads to the formation of 4-bromo-2-fluorobenzenesulfonic acid. This transformation involves the oxidation of the sulfur atom to its highest stable oxidation state (+6). Sulfonic acids are strong acids and are valuable intermediates in the synthesis of detergents, dyes, and pharmaceuticals. wikipedia.org

Several potent oxidizing systems can achieve this conversion. Reagents such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or hydrogen peroxide, often in the presence of a catalyst, are employed. chemistrysteps.comresearchgate.net A particularly effective and environmentally conscious method utilizes Oxone® (potassium peroxymonosulfate) in the presence of sodium bicarbonate (NaHCO₃). researchgate.net This system allows for the direct conversion of a wide range of aromatic and aliphatic thiols into their corresponding sulfonic acids in good to excellent yields. researchgate.net Another method involves using hydrogen peroxide catalyzed by methyltrioxorhenium (MTO), which efficiently oxidizes thiols to sulfonic acids in high yields (85–94%). researchgate.net

The general reaction is: R-SH + 3 [O] → R-SO₃H where R = 4-bromo-2-fluorophenyl

The proposed mechanism for oxidation with reagents like Oxone® is believed to proceed through electron transfer steps, with the disulfide being a potential intermediate at low conversions. researchgate.net

Table 2: Oxidizing Agents for Thiol to Sulfonic Acid Conversion

| Oxidizing System | Typical Conditions | Reference |

|---|---|---|

| Oxone® / NaHCO₃ | CH₃CN-H₂O, 20±5 °C | researchgate.net |

| H₂O₂ / Methyltrioxorhenium (MTO) | Acetonitrile, 20 °C | researchgate.net |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat | chemistrysteps.com |

| Nitric Acid (HNO₃) | Concentrated acid | chemistrysteps.com |

This table summarizes general methods applicable to the synthesis of 4-bromo-2-fluorobenzenesulfonic acid.

Other Oxidation Products and Mechanisms

The oxidation of thiols is a stepwise process that can yield various intermediates depending on the reaction conditions. The oxidation pathway generally proceeds from thiol to sulfenic acid (R-SOH), then to sulfinic acid (R-SO₂H), and finally to sulfonic acid (R-SO₃H). chemistrysteps.com

Under controlled chlorination conditions, such as with N-chlorosuccinimide (NCS), thiols like 4-fluorothiophenol are initially oxidized to the corresponding disulfide. acs.org Further reaction with the chlorinating agent can generate a sulfenyl chloride (R-SCl). In the presence of water or alcohols, these sulfenyl chlorides can be further oxidized to the corresponding sulfonyl chlorides (R-SO₂Cl). acs.org Kinetic studies on 4-fluorothiophenol have shown that the disulfide accumulates and then depletes before the formation of the sulfenyl chloride intermediate. acs.org

Computational studies on the reaction of thiols with hydroperoxides suggest that these reactions proceed under auto-oxidation conditions to form sulfonic acids and alcohols. whiterose.ac.uk

Derivatization Strategies for Advanced Molecular Synthesis

The thiol group of this compound is a versatile handle for introducing the 4-bromo-2-fluorophenylthio moiety into more complex molecules through various derivatization strategies.

Formation of Thioethers

Thioethers (or sulfides, R-S-R') are commonly synthesized by the reaction of a thiolate anion with an alkylating agent, such as an alkyl halide. This reaction, analogous to the Williamson ether synthesis, is a robust method for forming carbon-sulfur bonds. masterorganicchemistry.comlibretexts.orgarkat-usa.org The synthesis typically involves deprotonating the thiol with a base to form the more nucleophilic thiolate, which then undergoes an Sₙ2 reaction with the electrophile. masterorganicchemistry.com

The general reaction is: R-SH + Base → R-S⁻ R-S⁻ + R'-X → R-S-R' + X⁻ where R = 4-bromo-2-fluorophenyl, R' = an alkyl or aryl group, and X = a leaving group (e.g., Br, I, OTs).

A variety of bases can be used, including sodium hydroxide, potassium carbonate, or sodium hydride (NaH). youtube.com The choice of solvent and temperature can be optimized to enhance the formation of the thioether bond. For instance, the synthesis of fluoroalkyl thioethers can be achieved through a nickel-catalyzed decarbonylative reaction of the corresponding thioesters. nih.gov

Table 3: Representative Thioether Synthesis Reactions

| Thiol | Alkylating Agent | Base | Product Type | Reference |

|---|---|---|---|---|

| 4-Fluorothiophenol | 2-Bromoethanol | Basic conditions | Aryl-alkyl thioether | nih.gov |

| 4-Fluorothiophenol | 2-Bromo-2-methylpropanoic acid | NaOH or K₂CO₃ | Carboxylic acid-functionalized thioether | |

| Thiophenols | Fluoroalkyl thioesters | Ni(cod)₂ / dppf (catalyst) | Fluoroalkyl thioether | nih.gov |

| This compound | Chlorodimethylsilane | LDA (forms aryllithium intermediate) | Silyl (B83357) thioether | rsc.orgnih.gov |

This table illustrates various methods for thioether formation, which are applicable to this compound.

Synthesis of Sulphonyl Derivatives

The oxidation of this compound or its thioether derivatives can lead to sulfones (R-SO₂-R'). A more direct route to many sulfonyl derivatives is through the corresponding sulfonyl chloride. 4-Bromo-2-fluorobenzenesulfonyl chloride is a key intermediate that can be synthesized and used to create a variety of other derivatives, such as sulfonamides and sulfonate esters. lookchem.comguidechem.comsigmaaldrich.com

4-Bromo-2-fluorobenzenesulfonyl chloride itself is a reactive compound used in the synthesis of pharmaceuticals and other specialty chemicals. lookchem.comguidechem.com It can be prepared from 4-bromo-2-fluoroaniline (B1266173) via diazotization followed by reaction with sulfur dioxide and a copper catalyst, or by the direct oxidation of the thiol. Thiols can be oxidized to sulfonyl chlorides using reagents like trichloroisocyanuric acid (TCCA). rsc.org

Once formed, the sulfonyl chloride can react with various nucleophiles:

Reaction with amines to form sulfonamides (R-SO₂-NR'₂): R-SO₂Cl + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺Cl⁻

Reaction with alcohols to form sulfonate esters (R-SO₂-OR'): R-SO₂Cl + R'OH + Base → R-SO₂OR' + Base·HCl

These reactions significantly expand the synthetic utility of this compound, allowing its incorporation into a wide range of molecular architectures. For example, 4-Bromo-2-fluorobenzenesulfonyl chloride has been used in pairing reactions with (S)-prolinol to generate tricyclic benzothiadiazepine-1,1-dioxides, which have potential applications in medicinal chemistry. lookchem.com

Table 4: Compound Names Mentioned in the Article

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₆H₄BrFS |

| 4-bromo-2-fluorobenzene-1-sulfonyl chloride | C₆H₃BrClFO₂S |

| 4-Bromo-2-fluoroaniline | C₆H₅BrFN |

| 4-Fluorothiophenol | C₆H₅FS |

| bis(4-bromo-2-fluorophenyl) disulfide | C₁₂H₆Br₂F₂S₂ |

| bis(4-bromophenyl) disulfide | C₁₂H₈Br₂S₂ |

| bis(4-chlorophenyl) disulfide | C₁₂H₈Cl₂S₂ |

| bis(2-bromophenyl) disulfide | C₁₂H₈Br₂S₂ |

| 4-bromo-2-fluorobenzenesulfonic acid | C₆H₄BrFO₃S |

| Sulfenic acid | R-SOH |

| Sulfinic acid | R-SO₂H |

| Sulfenyl chloride | R-SCl |

| Sulfonyl chloride | R-SO₂Cl |

| Thioether (Sulfide) | R-S-R' |

| Sulfone | R-SO₂-R' |

| Sulfonamide | R-SO₂NR'₂ |

| Sulfonate ester | R-SO₂OR' |

| N-chlorosuccinimide (NCS) | C₄H₄ClNO₂ |

| Oxone® (potassium peroxymonosulfate) | KHSO₅ |

| Methyltrioxorhenium (MTO) | CH₃ReO₃ |

| (S)-prolinol | C₅H₁₁NO |

Incorporation into Complex Heterocyclic Systems

The strategic placement of bromo, fluoro, and thiol functionalities on the benzene (B151609) ring makes this compound a valuable precursor for the synthesis of various complex heterocyclic systems. These reactions often involve the sequential or cascade formation of carbon-heteroatom and carbon-carbon bonds, leading to the construction of fused ring systems with potential applications in medicinal chemistry and materials science.

Synthesis of Benzothiophenes and Dibenzothiophenes

One of the prominent applications of this compound is in the synthesis of substituted benzothiophenes and their more complex analogs, dibenzothiophenes. These sulfur-containing heterocycles are of significant interest due to their presence in biologically active molecules and organic electronic materials.

Palladium-catalyzed reactions are instrumental in the construction of these heterocyclic frameworks. For instance, the intramolecular C–S cross-coupling reaction is a key step. In a typical synthetic approach, the thiol group of this compound can be reacted with an appropriately substituted partner, followed by a palladium-catalyzed cyclization that utilizes the bromine atom to form the thiophene (B33073) ring. organic-chemistry.orgresearchgate.net

Furthermore, a novel palladium(II)-catalyzed process for synthesizing dibenzothiophene (B1670422) derivatives involves the cleavage of both C–H and C–S bonds. nih.gov This method avoids the need for external oxidants or pre-functionalized starting materials, offering an efficient route to complex π-systems. nih.gov The reaction proceeds via a C–H/C–S coupling mechanism, where the palladium catalyst facilitates the intramolecular cyclization. nih.gov

Research has also demonstrated the synthesis of dithiophene derivatives through a palladium-catalyzed multiple C–S cross-coupling and cyclization sequence. researchgate.net This domino reaction allows for the efficient assembly of fused dithienoacenes. researchgate.net

Table 1: Selected Palladium-Catalyzed Reactions for Benzothiophene and Dibenzothiophene Synthesis

| Reactant(s) | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-bromo alkynylbenzenes, Sodium sulfide (B99878) | CuI, TMEDA | 2-substituted benzo[b]thiophenes | Good | organic-chemistry.org |

| o-halovinylbenzenes, Potassium sulfide | None (Transition-metal-free) | 2-substituted benzo[b]thiophenes | High | organic-chemistry.org |

| 2-iodochalcones, Xanthate | Cu(OAc)2 | 2-acylbenzo[b]thiophenes | - | organic-chemistry.org |

| Aryl Halides, Thiourea | Palladium Catalyst | Benzo[b]thiophenes | High | organic-chemistry.org |

| Biphenyl-2-thiol (1b) | Pd(OAc)2 | Dibenzothiophene (2) | 91 | nih.gov |

Formation of Phenothiazine (B1677639) Derivatives

Phenothiazines represent another important class of heterocyclic compounds that can be synthesized utilizing precursors derived from this compound. Phenothiazines are known for their wide range of pharmacological activities, including antipsychotic and antihistaminic properties. nih.govderpharmachemica.com

The synthesis of phenothiazine derivatives often involves the Smiles rearrangement of substituted 2-formamido-2'-nitrodiphenylsulfides. researchgate.net While direct use of this compound is not explicitly detailed in this specific reaction, its structural motifs are relevant to the synthesis of the necessary precursors. For example, the synthesis of fluorinated 10H-phenothiazines has been reported, highlighting the importance of fluorine substitution in modulating biological activity. researchgate.net The general strategy involves the reaction of a substituted 2-aminobenzenethiol with a reactive o-halonitrobenzene. researchgate.net

The synthesis of novel phenothiazine derivatives for potential applications in cancer therapy and as cholinesterase modulators has also been a subject of research. nih.gov These syntheses often start with a pre-formed phenothiazine core, which is then functionalized. nih.gov The core itself can be constructed through reactions like the Ullmann condensation, a copper-catalyzed coupling of an aryl halide with an amine or thiol. nih.govbyjus.comorganic-chemistry.org

Table 2: General Methods for Phenothiazine Synthesis

| Reaction Type | Key Intermediates/Reactants | Resulting Heterocycle | Reference |

|---|---|---|---|

| Smiles Rearrangement | Substituted 2-formamido-2'-nitrodiphenylsulfide | 10H-phenothiazines | researchgate.net |

| Ullmann Condensation | o-halonitrobenzene, Substituted 2-aminobenzenethiol | 1-nitro/1-halo-10H-phenothiazines | researchgate.net |

| Oxidation | 10H-phenothiazines, Hydrogen peroxide | 10H-phenothiazine sulfones | researchgate.net |

Other Heterocyclic Systems

The reactivity of this compound also allows for its incorporation into other less common, yet significant, heterocyclic frameworks. For example, it can be a building block for the synthesis of four-membered heterocycles like thietanes, although this is a more specialized area of research. numberanalytics.com The inherent ring strain of four-membered rings makes their synthesis challenging, often requiring specific cyclization strategies. numberanalytics.com

Furthermore, the thiol group can participate in nucleophilic substitution or addition reactions to form a variety of sulfur-containing heterocycles. nih.gov For instance, the synthesis of thiol-functionalized benzosiloxaboroles has been reported, where the thiol group is used for diverse structural modifications, including the introduction of other heterocyclic rings. nih.gov

The development of cascade reactions, such as cross-dehydrogenative-coupling (CDC) followed by cyclization, provides a powerful tool for the one-pot synthesis of diverse heterocyclic scaffolds, including phenanthridines, lactams, and lactones, from non-prefunctionalized starting materials. rsc.org

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Fluorothiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical structure and connectivity of 4-Bromo-2-fluorothiophenol.

The ¹H NMR spectrum provides information on the distinct chemical environments of protons in the molecule. For this compound, the spectrum is characterized by signals in the aromatic region and a signal for the thiol proton. The aromatic protons exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The analysis reveals three distinct signals for the aromatic protons and one for the thiol proton. nih.gov The proton (H-3) adjacent to the fluorine atom, the proton (H-5) adjacent to the bromine atom, and the proton (H-6) positioned between the fluorine and thiol groups each produce a unique signal. The thiol proton (S-H) also appears as a distinct signal. nih.gov

Table 1: ¹H NMR Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.25–7.15 | m (multiplet) | Aromatic H (H-3, H-5) |

| 7.15 | dd (doublet of doublets) | Aromatic H (H-6) |

| 3.58 | d (doublet) | Thiol H (S-H) |

Data obtained from a 400 MHz spectrometer.

The overlapping multiplets between 7.25 and 7.15 ppm correspond to the protons at positions 3 and 5. The doublet of doublets at 7.15 ppm is assigned to the proton at position 6. nih.gov The thiol proton signal appears at 3.58 ppm. nih.gov The specific couplings and chemical shifts are definitive for the substitution pattern of the benzene (B151609) ring.

¹⁹F NMR spectroscopy is highly specific to the fluorine atom within the molecule. Since there is only one fluorine atom in this compound, the spectrum is expected to show a single signal. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring.

The spectrum shows a multiplet in the expected region for an aryl fluoride, confirming the presence of the fluorine substituent. nih.gov The multiplicity arises from couplings to the neighboring aromatic protons.

Table 2: ¹⁹F NMR Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Multiplicity |

|---|---|

| -107.32 to -107.56 | m (multiplet) |

Data obtained from a 376 MHz spectrometer.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. Due to the substitution pattern, all six carbons in the aromatic ring of this compound are chemically distinct, leading to six separate signals. A key feature of the spectrum is the presence of carbon-fluorine (C-F) couplings, which are observable as doublets for carbons near the fluorine atom.

The carbon atom directly bonded to the fluorine atom (C-2) exhibits a large coupling constant (J), a characteristic feature in ¹³C NMR of fluorinated compounds. nih.gov Other carbons also show smaller C-F couplings depending on their proximity to the fluorine atom. nih.gov

Table 3: ¹³C NMR Data for this compound in CDCl₃ nih.gov

| Chemical Shift (δ) ppm | Coupling Constant (JCF) in Hz | Assignment |

|---|---|---|

| 158.7 | 247.8 | C-2 |

| 131.3 | 2.6 | C-6 |

| 127.8 | 4.0 | C-4 |

| 119.20 | 25.5 | C-3 |

| 119.05 | 8.6 | C-5 |

| 118.2 | 20.2 | C-1 |

Data obtained from a 101 MHz spectrometer.

While 1D NMR spectra provide foundational data, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a definitive and unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons in the aromatic ring, helping to trace the connectivity between H-5 and H-6, and H-3.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C nuclei. This would definitively link each proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for assigning the quaternary (non-protonated) carbons, such as C-1, C-2, and C-4, by observing their long-range couplings to nearby protons. For instance, the thiol proton could show a correlation to C-1 and C-2, while H-6 might show correlations to C-1, C-2, and C-4.

Together, these techniques provide a comprehensive and robust structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. For this compound (C₆H₄BrFS), the nominal molecular weight is 207 g/mol . scbt.combldpharm.com

A key feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity: one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of atoms.

The calculated monoisotopic mass for C₆H₄BrFS, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ³²S), can be compared to the experimentally measured value to confirm the elemental composition. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 4: HRMS Data for this compound

| Formula | Adduct | Predicted m/z |

|---|---|---|

| C₆H₄BrFS | [M+H]⁺ | 206.92738 |

Predicted data sourced from PubChemLite. pearson.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to fragment a selected ion and analyze the resulting fragment ions, providing valuable information about the molecule's connectivity and structure. Studies on related halogenated thiophenols, such as 4-bromothiophenol, offer significant insight into the expected fragmentation patterns of this compound. kuleuven.be

Upon chemical ionization, protonation can occur at several sites, including the sulfur atom or the aromatic ring. kuleuven.be For protonated 4-bromothiophenol, a key fragmentation pathway observed under collisional activation is dehalogenation. kuleuven.be This process involves the loss of a bromine atom, resulting in the formation of a thiophenol radical cation. kuleuven.be This suggests that a primary fragmentation pathway for the protonated molecular ion of this compound ([M+H]⁺) would be the cleavage of the C-Br bond.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu This table is interactive. Click on the headers to sort.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 206.92738 | 122.8 |

| [M+Na]⁺ | 228.90932 | 127.1 |

| [M+NH₄]⁺ | 223.95392 | 129.1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

The vibrational modes of a molecule are the distinct patterns of atomic motion. libretexts.org For a non-linear molecule, there are 3N-6 fundamental vibrations, where N is the number of atoms. libretexts.orgmpg.de Key vibrational modes expected for this compound include:

S-H Stretch: A weak to moderately intense absorption in the IR spectrum, typically found in the 2550-2600 cm⁻¹ region.

Aromatic C-H Stretch: Occurs above 3000 cm⁻¹.

C=C Ring Stretch: Multiple bands are expected in the 1400-1600 cm⁻¹ region. For example, in 2-fluorothiophenol (B1332064), stretching vibrations of the C=C groups in the benzene ring are observed at 1581 cm⁻¹ and 1475 cm⁻¹. researchgate.net

C-F Stretch: A strong absorption, typically in the 1200-1300 cm⁻¹ range. In 2-fluorothiophenol, C-F stretching vibrations are assigned to peaks at 1265 cm⁻¹ and 1221 cm⁻¹. researchgate.net

C-S Stretch: This vibration usually gives a weak band in the 600-800 cm⁻¹ region. A peak at 1077 cm⁻¹ in 2-fluorothiophenol has been assigned to the C-S group. researchgate.net

C-Br Stretch: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 2: Expected Vibrational Modes for this compound This table is interactive. Click on the headers to sort.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | --- |

| S-H Stretch | 2550 - 2600 | Weak | Characteristic of thiols |

| C=C Ring Stretch | 1400 - 1600 | Medium to Strong | Multiple bands expected |

| C-F Stretch | 1200 - 1300 | Strong | Inferred from related fluorinated compounds researchgate.net |

| C-S Stretch | 600 - 800 | Weak to Medium | Inferred from related thiophenols researchgate.net |

Advanced Spectroscopic Techniques

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase, providing extremely accurate information about their geometry and conformational preferences. While data for this compound is not available, extensive studies on the related compound 2-Fluorothiophenol (2-FTPh) provide a clear model for this type of analysis. researchgate.netumanitoba.ca

Pure rotational transitions for 2-FTPh were measured in the 4–26 GHz frequency range. researchgate.netumanitoba.ca The analysis of the spectra revealed the presence of two distinct planar conformers. researchgate.net These conformers differ by the orientation of the thiol (S-H) group relative to the fluorine atom:

cis-2-Fluorothiophenol: The S-H bond is directed toward the fluorine substituent.

trans-2-Fluorothiophenol: The S-H bond is directed away from the fluorine substituent.

Ab initio calculations predicted that the cis conformer is more stable by 3.88 kJ/mol. researchgate.net This stabilization is attributed to a weak intramolecular interaction between the sulfur atom's lone pair and the C-F moiety in the cis form. researchgate.net The experimentally determined rotational constants for both conformers, derived from the FTMW spectra, allow for a precise structural determination. researchgate.netumanitoba.ca

Table 3: Experimental Rotational Constants for the Conformers of 2-Fluorothiophenol researchgate.netumanitoba.ca This table is interactive. Click on the headers to sort.

| Conformer | A (MHz) | B (MHz) | C (MHz) |

|---|---|---|---|

| cis-2-Fluorothiophenol | 3636.56 | 1294.94 | 954.91 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

While a crystal structure for this compound is not documented in the searched literature, studies on closely related halogenated thiophenols, such as 4-chloro-thiophenol, illustrate the type of information that can be obtained. researchgate.net The crystal structure of 4-chloro-thiophenol reveals C-S and C-Cl bond lengths of 1.758(4) Å and 1.753(2) Å, respectively. researchgate.net It also shows the presence of intermolecular hydrogen bonds supported by the thiol group, which influence the packing of the molecules in the crystal lattice. researchgate.net

Similarly, the crystal structures of S-phenyl o-bromothiobenzoate and its chloro-analogue have been determined, providing detailed geometric data, including torsion angles and the relative orientations of the phenyl rings. ukim.mk Should a suitable crystalline form of this compound be obtained, X-ray diffraction would unequivocally determine its solid-state conformation and reveal any intermolecular interactions, such as C-H···F or S-H···S hydrogen bonds, that dictate its crystal packing. acs.org

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Fluorothiophenol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular properties of 4-Bromo-2-fluorothiophenol from first principles. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing computational cost with accuracy for medium to large-sized molecules. For this compound, DFT is employed to find the most stable three-dimensional arrangement of its atoms—the optimized geometry—by minimizing the total electronic energy. storion.ru This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. storion.ru

Functionals like B3LYP are commonly used, which combine Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. kuleuven.bemdpi.com These are often paired with Pople-style basis sets, such as 6-311++G(d,p) or aug-cc-pVTZ, which include diffuse functions and polarization functions to accurately describe the electron distribution, especially around the electronegative halogen and sulfur atoms. kuleuven.bemdpi.comnih.gov Dispersion corrections, like D3(BJ), are also important to account for weak van der Waals interactions. mdpi.com Such calculations are essential for obtaining reliable structural parameters and vibrational frequencies. mdpi.com

Table 1: Typical Parameters for DFT Calculations on Halogenated Thiophenols

| Parameter | Description | Common Choices for Halogenated Aromatics |

|---|---|---|

| Method | The theoretical model used to approximate the Schrödinger equation. | Density Functional Theory (DFT) |

| Functional | The part of the DFT calculation that approximates the exchange-correlation energy. | B3LYP, CAM-B3LYP, M06-2X, ωB97XD |

| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-311++G(d,p), aug-cc-pVTZ |

| Solvent Model | A method to simulate the effects of a solvent on the molecule. | Polarizable Continuum Model (PCM) |

| Task | The type of calculation to be performed. | Geometry Optimization, Frequency Calculation |

This table is generated based on methodologies applied to similar molecules in the literature. kuleuven.bemdpi.comnih.gov

While DFT is highly efficient, ab initio methods, which are based on the direct solution of the Schrödinger equation without empirical parameters, can offer higher accuracy for energy calculations. The Møller-Plesset perturbation theory of the second order (MP2) is a popular ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. nih.govresearchgate.net

For molecules like this compound, MP2 calculations, often with large basis sets like 6-311++G(2d,2p) or aug-cc-pVDZ, are used to obtain more precise predictions of relative conformer energies and reaction barriers. researchgate.netresearchgate.net These calculations are computationally more demanding than DFT but serve as a valuable benchmark. For instance, studies on 2-fluorophenol (B130384) and 2-fluorothiophenol (B1332064) have utilized MP2 to accurately determine the energy difference between conformers. researchgate.netmdpi.com

Table 2: Comparison of Calculated Relative Energies (kJ/mol) for 2-Fluorothiophenol Conformers

| Method | Basis Set | cis-2FTPh Energy | trans-2FTPh Energy | Energy Difference (trans - cis) |

|---|---|---|---|---|

| MP2 | 6-311++G(2d,2p) | 0.00 | +3.88 | 3.88 researchgate.netresearchgate.net |

| B3LYP | 6-311++G** | (Reference) | (Reference) | (Varies with functional) |

This table illustrates the application of MP2 for energy prediction in a closely related molecule, 2-fluorothiophenol (2FTPh).

Conformational Analysis and Intramolecular Interactions

The spatial arrangement of the thiol (-SH) group relative to the fluorine and bromine substituents is critical to the chemistry of this compound. Computational methods are indispensable for exploring its conformational landscape.

In this compound, the proximity of the thiol group to the fluorine atom at the ortho position allows for the possibility of an intramolecular hydrogen bond. Studies on the simpler analog, 2-fluorothiophenol, have extensively investigated this S-H···F interaction. colab.wsacs.org These studies show that 2-fluorothiophenol exists as two planar conformers: a cis form where the S-H bond points towards the fluorine, and a trans form where it points away. researchgate.netresearchgate.net

Theoretical calculations confirm that the cis conformer is more stable, a preference attributed to a stabilizing intramolecular hydrogen bond. colab.wsresearchgate.net Natural Bond Orbital (NBO) analysis reveals that this interaction is primarily electrostatic in nature. acs.org The hydrogen bond in 2-fluorothiophenol is associated with a hyperconjugative interaction, LP(F) → σ*SH, which contributes to the stability of the cis conformer. acs.orgresearchgate.net For this compound, a similar S-H···F interaction is expected to be a dominant factor in its conformational preference.

Table 3: Evidence of Intramolecular Hydrogen Bonding in cis-2-Fluorothiophenol

| Parameter | Computational Finding | Implication |

|---|---|---|

| Relative Energy | The cis conformer is more stable than the trans conformer by approximately 3.88 kJ/mol (MP2/6-311++G(2d,2p)). researchgate.netresearchgate.net | Stabilization due to the S-H···F interaction. |

| NBO Analysis | Shows a stabilizing LP(F) → σ*SH hyperconjugative interaction of -0.85 kcal/mol. acs.org | Electronic delocalization confirming the H-bond. |

| Geometry | The nonbonded S···F distance is shorter than the sum of van der Waals radii. | Indicates a direct interaction between the atoms. |

| Nature of Bond | The interaction is found to be electrostatic in origin. colab.wsacs.org | Governed by charge differences between H and F. |

This table summarizes findings for the closely related 2-fluorothiophenol molecule.

The conformation of this compound is governed by a delicate balance of steric and electronic effects from both the fluorine and bromine substituents.

Steric Effects: The size of the bromine atom, which is larger than fluorine, introduces steric hindrance. This steric repulsion can influence the orientation of the thiol group and potentially the planarity of the molecule. Generally, steric effects favor conformations that minimize spatial congestion. chemrxiv.org

Electronic Effects: Halogens exert both inductive and resonance effects. Fluorine is highly electronegative, leading to a strong inductive electron withdrawal. Both fluorine and bromine can also donate electron density to the aromatic ring via their lone pairs (a resonance or mesomeric effect). Furthermore, hyperconjugative interactions, such as those between carbon-halogen (C-X) bonding orbitals and other antibonding orbitals, can influence conformational stability in ways that counter steric predictions. nih.gov In many halogenated compounds, electronic effects can be stronger than steric effects, leading to the stabilization of seemingly crowded conformers. chemrxiv.org

For this compound, the interplay is complex: the S-H···F hydrogen bond provides a strong stabilizing electronic interaction, while the bulky bromine atom at the para position primarily exerts electronic effects on the ring's π-system and has a lesser steric impact on the ortho-positioned thiol group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. For this compound, this involves mapping the potential energy surface to identify reactants, products, intermediates, and, crucially, transition states.

By modeling reactions such as nucleophilic substitution or electrophilic attack, researchers can calculate the activation energies associated with different potential pathways. masterorganicchemistry.com For example, studies on the chlorination of 4-fluorothiophenol (B130044) have used in-situ NMR spectroscopy complemented by mechanistic analysis to understand the role of intermediates like disulfides. acs.org Similarly, computational studies on the dissociative electron attachment to 2-fluorothiophenol have used quantum chemical calculations to map the minimum energy paths for fragmentation, identifying barriers and thermochemical thresholds for processes like HF loss. mdpi.com

For this compound, a hypothetical reaction, such as an SNAr (nucleophilic aromatic substitution), could be modeled. DFT calculations would be used to locate the geometry of the transition state (a Meisenheimer complex, for instance) and calculate its energy. This allows for the prediction of reaction rates and selectivity, providing insights that are invaluable for synthetic planning.

Table 4: Hypothetical Computational Study of a Reaction Mechanism

| Reaction Step | Computational Task | Information Gained |

|---|---|---|

| 1. Reactants | Geometry Optimization + Frequency | Ground state energies and structures of this compound and the nucleophile. |

| 2. Transition State | Transition State Search (e.g., QST2/3, Berny) + Frequency | Structure and energy of the highest point on the reaction path (activation energy). |

| 3. Intermediate | Geometry Optimization + Frequency | Structure and stability of any intermediate species (e.g., Meisenheimer complex). |

| 4. Products | Geometry Optimization + Frequency | Final energies and structures of the substituted product and leaving group. |

This table outlines a general workflow for computationally studying a reaction mechanism.

Transition State Analysis for Key Reactions

Transition state (TS) analysis is a cornerstone of computational chemistry, providing profound insights into the mechanisms, kinetics, and feasibility of chemical reactions. For this compound, while specific, published transition state analyses are not abundant in the literature, the principles and methodologies can be robustly applied based on studies of analogous halothiophenols and other aromatic systems. researchgate.netresearchgate.net Key reactions involving this compound would likely include nucleophilic aromatic substitution (SNAr), coupling reactions at the thiol group, and potential intramolecular rearrangements or dissociation pathways.

Computational methods, primarily based on Density Functional Theory (DFT), are employed to locate transition states on the potential energy surface (PES). researchgate.netwikipedia.org A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the minimum energy reaction pathway. wikipedia.orgmasterorganicchemistry.com Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to find this specific geometry. tau.ac.ilgithub.io Once located, a frequency calculation is performed to confirm the nature of the stationary point. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms that moves the system from reactant to product. researchgate.net

For this compound, a hypothetical SNAr reaction with a nucleophile (e.g., methoxide) would proceed via a Meisenheimer complex intermediate. Transition state calculations would be crucial for determining the activation energies for the formation and breakdown of this intermediate. The electronic effects of the ortho-fluoro and para-bromo substituents would significantly influence the stability of the transition state and, consequently, the reaction rate.

The data generated from a transition state analysis provides critical kinetic parameters. The calculated energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is fundamental to understanding the reaction kinetics via the Arrhenius equation.

Table 1: Hypothetical Transition State Analysis Data for a Reaction of this compound

This table illustrates the typical data obtained from a computational transition state analysis for a hypothetical reaction, such as S-alkylation. Calculations would typically be performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).

| Parameter | Reactant Complex | Transition State (TS) | Product Complex |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +15.7 | -5.2 |

| Key Bond Distance (Å) (e.g., S-C forming) | 3.10 | 2.45 | 1.85 |

| Imaginary Frequency (cm⁻¹) | None | -254.8i | None |

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound, guiding synthetic efforts and explaining observed chemical behavior. arxiv.orgrsc.org These predictions are typically based on the analysis of the molecule's electronic structure.